molecular formula C13H9Br2N B13687305 2,7-Dibromo-9-methyl-9h-carbazole

2,7-Dibromo-9-methyl-9h-carbazole

Cat. No.: B13687305
M. Wt: 339.02 g/mol
InChI Key: KFDXVWQGXLZIFO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-methyl-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and a methyl group at the 9 position of the carbazole structure. This compound is known for its applications in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-methyl-9H-carbazole typically involves the bromination of 9-methylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,7-Dibromo-9-methyl-9H-carbazole is used as a building block in the synthesis of small molecules and polymers for organic electronics. It is particularly valuable in the development of materials for OLEDs, OPVs, and organic field-effect transistors (OFETs) .

Biology and Medicine: While its primary applications are in materials science, derivatives of carbazole, including this compound, are being explored for their potential biological activities. These compounds are studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials for electronic devices. Its role in the synthesis of high-performance polymers and small molecules makes it a critical component in the manufacturing of next-generation optoelectronic devices .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-methyl-9H-carbazole in optoelectronic applications involves its ability to participate in π-conjugation and electron transport. The bromine atoms and the carbazole core facilitate the formation of extended π-systems, which are essential for efficient charge transport and light emission in OLEDs and OPVs .

Molecular Targets and Pathways: In biological systems, carbazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The exact pathways and targets for this compound are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 2,7-Dibromo-9-methyl-9H-carbazole is unique due to the presence of the methyl group at the 9 position, which can enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in solution-processed optoelectronic devices .

Properties

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

2,7-dibromo-9-methylcarbazole

InChI

InChI=1S/C13H9Br2N/c1-16-12-6-8(14)2-4-10(12)11-5-3-9(15)7-13(11)16/h2-7H,1H3

InChI Key

KFDXVWQGXLZIFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

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